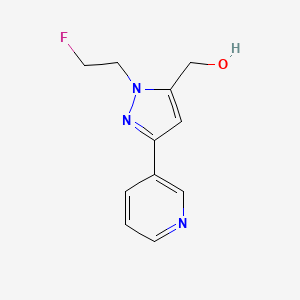

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2098064-70-9

Cat. No.: VC3137917

Molecular Formula: C11H12FN3O

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098064-70-9 |

|---|---|

| Molecular Formula | C11H12FN3O |

| Molecular Weight | 221.23 g/mol |

| IUPAC Name | [2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol |

| Standard InChI | InChI=1S/C11H12FN3O/c12-3-5-15-10(8-16)6-11(14-15)9-2-1-4-13-7-9/h1-2,4,6-7,16H,3,5,8H2 |

| Standard InChI Key | UWFRWDGOQPXIQM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C2=NN(C(=C2)CO)CCF |

| Canonical SMILES | C1=CC(=CN=C1)C2=NN(C(=C2)CO)CCF |

Introduction

Chemical Structure and Properties

Structural Characteristics

(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol features several key structural elements:

-

A central 1H-pyrazole ring system serving as the core scaffold

-

A 2-fluoroethyl substituent at the N1 position of the pyrazole ring

-

A pyridin-3-yl group attached at the C3 position of the pyrazole

-

A hydroxymethyl (-CH₂OH) group at the C5 position of the pyrazole

This molecular architecture combines several pharmacologically relevant moieties. The pyrazole core is a common heterocyclic structure in medicinal chemistry, while the fluoroethyl group likely enhances metabolic stability and membrane permeability. The pyridine ring provides potential hydrogen bond acceptor sites, and the hydroxymethyl group offers opportunities for additional hydrogen bonding and potential derivatization.

Physicochemical Properties

Based on the analysis of similar pyrazole compounds, the predicted properties of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol likely include:

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Weight | ~247.24 g/mol | Calculated from molecular formula C₁₃H₁₃FN₃O |

| LogP | 1.2-2.0 | Estimated from similar pyrazole derivatives |

| Hydrogen Bond Donors | 1 | From hydroxyl group |

| Hydrogen Bond Acceptors | 4 | From pyridine N, pyrazole N, hydroxyl O, and F |

| Solubility | Moderate in polar organic solvents | Based on functional group analysis |

Synthetic Approaches

N-Alkylation Approach

A viable synthetic pathway might involve initial formation of a 3-(pyridin-3-yl)-1H-pyrazol-5-yl precursor, followed by N-alkylation with a 2-fluoroethyl group. Similar N-alkylation strategies are employed in the synthesis of other pyrazole derivatives, as demonstrated in pyrazole-containing compounds reported in medicinal chemistry literature.

Cyclization Method

Another approach might involve the cyclization of a hydrazine derivative with an appropriate α,β-unsaturated carbonyl compound containing the pyridyl moiety. This strategy parallels synthetic methods used for related pyrazole compounds, where cyclization reactions are key steps in establishing the heterocyclic core .

Challenges in Synthesis

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol presents several potential challenges:

-

Regioselectivity in N-alkylation (N1 vs. N2 alkylation of the pyrazole)

-

Potential side reactions involving the hydroxymethyl group

-

Purification considerations, particularly for separating regioisomers

Similar synthetic challenges are observed in related compounds, including the preparation of pyrazole derivatives as described in the literature .

Comparison with Related Compounds

Structural Analogues

Several structural analogues bear resemblance to (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol:

Bioactive Pyrazole Derivatives

Pyrazole-containing compounds demonstrate diverse biological activities. For instance, the compound AMG 337 (described in search result 1) shows nanomolar inhibition of MET kinase activity with an IC₅₀ of 3 nM . While our target compound lacks the same structural features as AMG 337, the presence of both pyrazole and pyridine moieties suggests potential for biological activity.

Similarly, compounds containing pyrazole rings linked to pyridine structures have demonstrated activity as phosphodiesterase inhibitors, as evidenced by the PDE5 inhibitor 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one mentioned in search result 4 .

Structure-Activity Relationship Considerations

Key Structural Features

In considering the potential biological activity of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, several structural elements may contribute to its properties:

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Pyrazole core | Provides a rigid scaffold that can influence binding geometry to biological targets |

| 2-Fluoroethyl group | May enhance metabolic stability and membrane permeability |

| Pyridin-3-yl moiety | Offers hydrogen bond acceptor capability and potential π-stacking interactions |

| Hydroxymethyl group | Provides hydrogen bond donor/acceptor functionality and a site for potential derivatization |

Modification Opportunities

Based on established medicinal chemistry principles, several modifications could potentially enhance or modulate the activity of the parent compound:

-

Substitution on the pyridine ring to optimize electronic properties and target interactions

-

Replacement of the hydroxymethyl group with other functional groups (e.g., carboxylic acid, ester, or amide)

-

Modification of the fluoroethyl chain length or fluorine position

Analytical Methods for Characterization

Spectroscopic Analysis

For comprehensive characterization of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, multiple spectroscopic techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation, both ¹H and ¹³C NMR would be essential. Additionally, 2D techniques (COSY, HSQC, HMBC) would help establish connectivity. ¹⁹F NMR would specifically track the fluorine moiety. Expected key signals would include:

-

Pyrazole C-H signal (~7.0-7.5 ppm in ¹H NMR)

-

Pyridine protons (~7.2-8.8 ppm in ¹H NMR)

-

Hydroxymethyl CH₂ (~4.5-5.0 ppm in ¹H NMR)

-

Fluoroethyl CH₂-F (showing characteristic coupling patterns due to the adjacent fluorine)

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula, with expected m/z of 248.1149 [M+H]⁺ for C₁₃H₁₃FN₃O. Fragment analysis could further verify structural features.

Chromatographic Methods

Chromatographic techniques that would be suitable for analysis include:

-

HPLC with UV detection for purity assessment

-

Chiral chromatography to assess potential stereoisomers (if racemization occurs during synthesis)

-

LC-MS for confirmatory analysis

These methods parallel those used for related pyrazole compounds described in the literature, where HPLC and chromatographic techniques were employed for analysis and purification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume